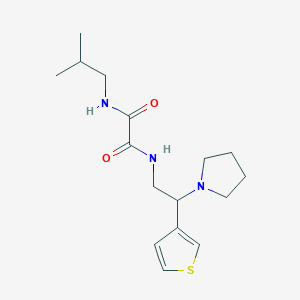

N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-methylpropyl)-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2S/c1-12(2)9-17-15(20)16(21)18-10-14(13-5-8-22-11-13)19-6-3-4-7-19/h5,8,11-12,14H,3-4,6-7,9-10H2,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQQXKSOEWZXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC(C1=CSC=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the pyrrolidine moiety. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a chemical compound with the molecular formula and a molecular weight of 323.46. It has the CAS number 946200-87-9 .

Potential Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

- Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

- Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under appropriate conditions.

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

- Chemistry: this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

- Biology: This compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new drugs.

- Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including neurological disorders and inflammatory conditions.

- Industry: This compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Disclaimer

Mechanism of Action

The mechanism by which N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Other Oxalamides

| Compound Name | Key Structural Features | Synthesis Method | Hypothesized Properties | Reference |

|---|---|---|---|---|

| N1-Isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | Oxalamide, pyrrolidine, thiophene | Standard amide coupling | Moderate solubility, protease inhibition potential | N/A |

| N1-Phenyl-N2-benzyl oxalamide | Aromatic substituents | Carbodiimide-mediated coupling | High crystallinity, low solubility | |

| N1-Cyclohexyl-N2-(pyridin-2-yl)oxalamide | Aliphatic/aromatic hybrid | Microwave-assisted synthesis | Enhanced bioavailability |

Key Observations :

- Solubility : The thiophene and pyrrolidine groups in the target compound may confer moderate solubility compared to purely aromatic oxalamides, which exhibit lower solubility due to crystallinity .

- Synthetic Accessibility : Traditional amide coupling (used for the target compound) is less efficient than microwave-assisted methods for cyclohexyl-pyridyl analogs .

Comparison with Thioamide Derivatives

Thioamides, where the carbonyl oxygen is replaced with sulfur, are critical in peptide stability and metal coordination.

| Compound Name | Key Structural Features | Synthesis Method | Stability/Bioactivity | Reference |

|---|---|---|---|---|

| Target compound (oxalamide) | Oxalamide core | Amide coupling | Susceptible to hydrolysis | N/A |

| Thioamide analog (hypothetical) | Thioamide, pyrrolidine, thiophene | Ynamide-mediated synthesis | Enhanced proteolytic resistance | |

| Thiobenzimidazolone-derived thioamide | Benzimidazolone scaffold | Thiobenzimidazolone reagents | High thermal stability |

Key Observations :

- Stability : Thioamides resist enzymatic degradation better than oxalamides due to sulfur’s electronegativity and larger atomic size .

- Synthesis : Ynamide-mediated methods enable regioselective thioamide formation but require specialized reagents compared to standard amide coupling .

Comparison with Thiopeptides

Thiopeptides incorporate thioamide bonds into peptide backbones, altering their conformational dynamics.

| Compound Name | Structural Features | Bioactivity | Synthesis Challenge | Reference |

|---|---|---|---|---|

| Target compound | Non-peptidic oxalamide | Unknown | Straightforward | N/A |

| Thioacyl-N-phthalimide-derived thiopeptide | Thioamide, peptide chain | Antimicrobial activity | Multi-step, requires thioacylating agents |

Key Observations :

- Bioactivity: Thiopeptides often exhibit antimicrobial properties, whereas the target compound’s non-peptidic structure may favor enzyme inhibition.

- Synthetic Complexity : Thiopeptide synthesis demands thioacylating agents (e.g., thioacyl-N-phthalimides), increasing step count and cost .

Biological Activity

N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (CAS No. 946200-87-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₂₅N₃O₂S |

| Molecular Weight | 323.5 g/mol |

| CAS Number | 946200-87-9 |

| Structure | Structure |

The compound features an isobutyl group, a pyrrolidine ring, and a thiophene moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor activity, influencing various biological pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting neurological functions and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiinflammatory Effects : Studies have shown that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Its interaction with neurotransmitter systems may provide neuroprotective benefits, making it a candidate for further research in neurodegenerative conditions.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds and their implications for drug development:

Comparative Study Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Anti-inflammatory, neuroprotective | [Benchchem] |

| N1-methyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | Anticancer | [Benchchem] |

| N1-propyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | Neuroprotective | [Benchchem] |

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Neurological Disorders : Potential use in treating conditions such as Alzheimer's or Parkinson's disease due to its neuroprotective effects.

- Inflammatory Diseases : Could serve as a treatment option for chronic inflammatory conditions like arthritis.

- Cancer Therapy : Further investigation is warranted to explore its efficacy against different cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.